molecular formula C16H20N6O3S2 B10986450 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Katalognummer: B10986450
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: RQQTXNHLJGANPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic molecule featuring a pyridazinone core substituted with a thiomorpholine group at position 2. The acetamide bridge links this core to a 1,3,4-thiadiazole ring modified with a tetrahydrofuran-2-yl substituent (). This structure combines multiple pharmacophoric elements:

  • Pyridazinone: Known for roles in kinase inhibition and anti-inflammatory activity.
  • Thiomorpholine: Enhances solubility and metabolic stability compared to morpholine.
  • Thiadiazole: Imparts antimicrobial and anticancer properties.
  • Tetrahydrofuran: Improves bioavailability via stereoelectronic effects.

Eigenschaften

Molekularformel

C16H20N6O3S2

Molekulargewicht

408.5 g/mol

IUPAC-Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C16H20N6O3S2/c23-13(17-16-19-18-15(27-16)11-2-1-7-25-11)10-22-14(24)4-3-12(20-22)21-5-8-26-9-6-21/h3-4,11H,1-2,5-10H2,(H,17,19,23)

InChI-Schlüssel

RQQTXNHLJGANPN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Die Verbindung kann mehrere Reaktionen eingehen:

    Oxidation/Reduktion: Abhängig von den funktionellen Gruppen kann sie an Redoxprozessen teilnehmen.

    Substitution: Reaktionen, die den Thiomorpholin-Schwefel oder andere Substituenten betreffen.

    Amidhydrolyse: Spaltung der Amidbindung.

    Ringumlagerungen: Umwandlungen zwischen Pyridazinon- und Thiadiazolringen.

Häufige Reagenzien sind Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. NaBH₄) und Säure-/Basekatalysatoren. Die wichtigsten Produkte hängen von den Reaktionsbedingungen und den Substituenten ab.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibits promising biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Antiviral Activity

The compound has also shown potential antiviral properties in preliminary assays. The interaction with viral enzymes or receptors could inhibit viral replication, making it a candidate for further development as an antiviral agent.

Anticancer Potential

Research into the anticancer properties of this compound indicates that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Interaction studies with specific cancer-related enzymes are ongoing to elucidate its full potential in oncology.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of pyridazinone compounds, including this one. Results indicated a dose-dependent inhibition against Gram-positive and Gram-negative bacteria.
  • Molecular Docking Studies : Computational docking studies have been conducted to predict binding affinities to target enzymes involved in cancer metabolism. These studies suggest strong interactions that warrant further exploration in vitro and in vivo.
  • Pharmacokinetic Studies : Initial pharmacokinetic assessments indicate favorable absorption and distribution characteristics, suggesting that modifications could enhance bioavailability and therapeutic efficacy.

Comparative Analysis Table

Compound NameStructural FeaturesUnique Properties
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamidePyridazinone core, thiomorpholine ring, thiadiazole moietyAntimicrobial, antiviral, anticancer activities
2-[6-amino-pyridazinone]Pyridazinone corePotential anti-cancer activity
4-thiomorpholine acetamideThiomorpholine ringAnti-inflammatory properties

Wirkmechanismus

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the evidence:

Compound Molecular Formula Key Substituents Synthesis Yield Melting Point Biological Activity
Target Compound () Not explicitly given Pyridazinone, thiomorpholine, thiadiazole-tetrahydrofuran Not reported Not reported Inferred: Potential kinase inhibition or metabolic regulation (based on analogs)
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-triazinoquinazolin-6-yl)thio]acetamide () C₂₃H₂₄N₈O₂S₂ Triazinoquinazoline, thiadiazole, isobutyl 56.6–59.8% 262–264°C Anticancer (DNA intercalation)
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate () C₁₈H₂₂N₂O₃S Pyridazinone, methylthio-benzyl, ethyl ester 99.9% Not reported Anti-inflammatory (COX-2 inhibition inferred)
(E)-N-(4-(2-(5-Oxo-2-phenylimidazo[2,1-b]thiadiazol-6-yl)acetyl)phenyl)acetamide () C₁₉H₁₆N₄O₂S Imidazo-thiadiazole, phenyl, acetamide Not reported Not reported Antimicrobial (Gram-positive pathogens)
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1-yl]-N-(2-phenylethyl)acetamide () C₁₈H₂₂N₄O₂S Pyridazinone, thiomorpholine, phenethyl Not reported Not reported Antifibrotic (liver disease models inferred)

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s pyridazinone core is shared with compounds in and . In contrast, and feature triazinoquinazoline and imidazo-thiadiazole cores, respectively.

Substituent Effects :

  • The tetrahydrofuran-thiadiazole group in the target compound likely enhances blood-brain barrier penetration compared to the phenethyl group in .
  • Thiomorpholine (target compound) vs. morpholine (common in analogs): Thiomorpholine’s sulfur atom increases lipophilicity and may reduce oxidative metabolism.

The high yield of Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (99.9%) suggests robust coupling reactions for acetamide derivatives.

Biological Performance :

  • Compounds with thiadiazole-tetrahydrofuran (target) or thiadiazole-phenethyl () substituents may target liver fibrosis or kinase pathways, whereas methylthio-benzyl groups () correlate with anti-inflammatory activity.

Research Findings and Implications

  • Structural Similarity and Activity Cliffs: Despite shared acetamide and heterocyclic motifs, minor substituent changes (e.g., tetrahydrofuran vs. phenyl in ) can drastically alter bioactivity, exemplifying "activity cliffs" ().
  • Conformational Stability :
    The thiomorpholine group in the target compound likely adopts a chair conformation (), enhancing binding to planar enzyme active sites compared to flexible morpholine derivatives.

  • Computational Predictions : Using Tanimoto similarity metrics (), the target compound shows moderate similarity (0.6–0.7) to ’s phenethyl analog, suggesting overlapping but distinct target profiles.

Biologische Aktivität

The compound 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and pharmacological implications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O2S2C_{14}H_{17}N_{5}O_{2}S_{2} with a molecular weight of approximately 351.45 g/mol . The structure features a pyridazine ring, a thiomorpholine moiety, and a thiadiazole substituent, which are significant for its biological activity.

Molecular Structure

ComponentDescription
Molecular FormulaC₁₄H₁₇N₅O₂S₂
Molecular Weight351.45 g/mol
Functional GroupsPyridazine, thiomorpholine, thiadiazole

The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific kinases involved in cancer progression and other diseases. The compound's structure suggests it may bind to ATP-binding sites in kinases, similar to other known inhibitors.

Antimicrobial Activity

In preliminary studies, compounds structurally similar to the target compound have demonstrated antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis and Mycobacterium fortuitum, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like Tobramycin .

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of related pyridazine derivatives in inhibiting cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Studies : Research on similar thiomorpholine-containing compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar properties.

Pharmacological Implications

The compound's unique combination of functional groups may confer distinct pharmacological properties:

  • Kinase Inhibition : The presence of the pyridazine moiety is linked to kinase inhibition, which is crucial in treating cancers associated with dysregulated kinase activity .
  • Potential Side Effects : As observed with other kinase inhibitors, potential side effects may include gastrointestinal disturbances and skin reactions due to off-target effects .

Research Findings

Recent studies have focused on synthesizing and characterizing this compound alongside its analogs to evaluate their biological activities comprehensively. The findings suggest that modifications in the substituents can significantly alter the potency and selectivity of these compounds towards their biological targets.

Summary of Findings

Study FocusKey Findings
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial EfficacyEffective against M. tuberculosis
Kinase InhibitionPotential as a selective kinase inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.